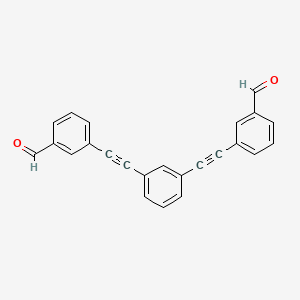
1,3-Bis(3-formylphenylethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3-formylphenylethynyl)benzene is an organic compound with the molecular formula C24H14O2 It is a derivative of benzene, featuring two formylphenylethynyl groups attached to the 1 and 3 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(3-formylphenylethynyl)benzene can be synthesized through a multi-step process involving the following key steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of 1,3-diiodobenzene with 3-ethynylbenzaldehyde in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-formylphenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 1,3-Bis(3-carboxyphenylethynyl)benzene.
Reduction: 1,3-Bis(3-hydroxyphenylethynyl)benzene.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
Scientific Research Applications
1,3-Bis(3-formylphenylethynyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-formylphenylethynyl)benzene is primarily related to its ability to participate in various chemical reactions due to the presence of formyl groups and the conjugated ethynylbenzene system. The formyl groups can undergo nucleophilic addition reactions, while the ethynylbenzene system can participate in π-π interactions and conjugation with other aromatic systems. These properties make it a versatile compound for various applications.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(3-formylphenylethynyl)benzene: Similar structure but with formylphenylethynyl groups at the 1 and 4 positions.
1,3-Bis(phenylethynyl)benzene: Lacks the formyl groups, resulting in different reactivity and applications.
1,3-Bis(4-formylphenylethynyl)benzene: Similar structure but with formyl groups at the 4 positions of the phenylethynyl groups.
Uniqueness
1,3-Bis(3-formylphenylethynyl)benzene is unique due to the specific positioning of the formylphenylethynyl groups, which influences its chemical reactivity and potential applications. The presence of formyl groups at the 3 positions allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C24H14O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-[2-[3-[2-(3-formylphenyl)ethynyl]phenyl]ethynyl]benzaldehyde |
InChI |
InChI=1S/C24H14O2/c25-17-23-8-2-6-21(15-23)12-10-19-4-1-5-20(14-19)11-13-22-7-3-9-24(16-22)18-26/h1-9,14-18H |
InChI Key |
QLKMWQVVRDSPCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#CC2=CC(=CC=C2)C#CC3=CC=CC(=C3)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















